molecular formula C31H59N13O8 B12551514 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine CAS No. 184953-24-0

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine

Cat. No.: B12551514
CAS No.: 184953-24-0
M. Wt: 741.9 g/mol
InChI Key: WHJRBMDPRGZDTO-JYAZKYGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine is a complex peptide compound It is composed of multiple amino acids, including leucine, ornithine, alanine, valine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine involves multiple steps, starting with the protection of amino groups and the activation of carboxyl groups. The peptide bonds are formed through condensation reactions, typically using reagents such as carbodiimides or active esters. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and scalable, making it suitable for large-scale production. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues, altering the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine has several scientific research applications:

    Chemistry: It can be used as a model compound for studying peptide synthesis and modification techniques.

    Biology: This peptide can serve as a substrate for enzymatic studies, helping to elucidate the mechanisms of proteases and other enzymes.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: It can be utilized in the development of biomaterials and as a standard for analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

184953-24-0

Molecular Formula

C31H59N13O8

Molecular Weight

741.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C31H59N13O8/c1-15(2)13-19(32)26(49)42-21(10-8-12-38-31(35)36)28(51)43-20(9-7-11-37-30(33)34)27(50)41-17(5)24(47)40-18(6)25(48)44-23(16(3)4)29(52)39-14-22(45)46/h15-21,23H,7-14,32H2,1-6H3,(H,39,52)(H,40,47)(H,41,50)(H,42,49)(H,43,51)(H,44,48)(H,45,46)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-,23-/m0/s1

InChI Key

WHJRBMDPRGZDTO-JYAZKYGWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.